Canagliflozin Defluoro Impurity

Description

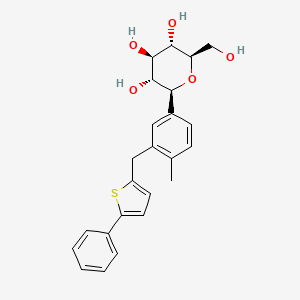

Structure

2D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[(5-phenylthiophen-2-yl)methyl]phenyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O5S/c1-14-7-8-16(24-23(28)22(27)21(26)19(13-25)29-24)11-17(14)12-18-9-10-20(30-18)15-5-3-2-4-6-15/h2-11,19,21-28H,12-13H2,1H3/t19-,21-,22+,23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPBUBXAMCHQTN-ZXGKGEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842133-16-8 | |

| Record name | Desfluoro canagliflozin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842133168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUORO CANAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X6T2GQ6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Genesis and Mechanistic Pathways of Canagliflozin Defluoro Impurity Formation

Identification as a Process-Related Impurity

Investigations during laboratory optimization and commercial-scale manufacturing have identified several process-related impurities, including the defluorinated variant. researchgate.netgoogle.com Unlike degradation products that form due to exposure to stress conditions like light, heat, or oxidation, process-related impurities are by-products of the chemical reactions in the synthesis sequence. researchgate.netclearsynth.com The defluoro impurity is a classic example of such a substance, formed from a side reaction involving key starting materials. researchgate.net

| Identifier | Details |

|---|---|

| Chemical Name | (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(4-methyl-3-((5-phenylthiophen-2-yl)methyl)phenyl)tetrahydro-2H-pyran-3,4,5-triol pharmaceresearch.com |

| Synonyms | Canagliflozin Desfluoro Impurity, Impurity-B researchgate.net |

| CAS Number | 842133-16-8 clearsynth.compharmaceresearch.comsynzeal.com |

| Molecular Formula | C₂₄H₂₆O₅S pharmaceresearch.com |

| Molecular Weight | 426.5 g/mol pharmaceresearch.com |

The synthesis of Canagliflozin involves a critical coupling step between an aryl component and a glucose derivative. Research indicates that the defluoro impurity (referred to as Impurity-B) is formed during the synthesis of a key C-glucoside intermediate. researchgate.net Specifically, the issue arises before the coupling with the sugar moiety.

The formation of the defluoro impurity is directly attributed to the use of specific, highly reactive reagents under particular conditions. The desfluorination of the key aryl precursor occurs in the presence of a strong base, namely n-butyl lithium (n-BuLi). researchgate.net The synthesis of C-aryl glucosides, the class of molecules to which Canagliflozin belongs, frequently employs organolithium reagents like n-BuLi to create a nucleophilic aryl species that can attack the protected gluconolactone (B72293) (a derivative of glucose). acs.orgthieme-connect.declockss.org While essential for the main reaction, the high reactivity and strong basicity of n-BuLi can initiate unintended side reactions, including the removal of a fluorine atom from the precursor molecule. researchgate.netacs.org

The synthetic pathway to Canagliflozin often starts with a halogenated aromatic compound, such as 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. researchgate.net In the process described, this fluorinated aryl precursor (compound 4 in the referenced study) undergoes unintentional defluorination. This reaction creates a desfluoro version of the aryl precursor. This "incorrect" intermediate then reacts with the protected silylated sugar derivative in the subsequent step, leading directly to the formation of the Canagliflozin Defluoro Impurity. researchgate.net

Exploration of Potential Defluorination Mechanisms in Canagliflozin Precursors

The mechanism of defluorination is rooted in the chemistry of organolithium compounds. The intended reaction is typically a lithium-halogen exchange, where n-BuLi replaces a bromine or iodine atom on the aromatic ring with a lithium atom, creating the reactive aryllithium species needed for coupling.

However, n-BuLi is not only a potent nucleophile but also a very strong base. It can abstract protons from various positions on a molecule. In the context of the Canagliflozin precursor, the strong base can attack the molecule in a way that leads to the elimination of the fluorine atom from the fluorophenyl ring. The precise mechanism can be complex, but it is a known side reaction in organometallic chemistry involving fluorinated aromatics. The reaction conditions, such as temperature and the rate of addition of n-BuLi, can influence the regioselectivity and the prevalence of such side reactions. acs.org

Differentiation from Other Canagliflozin Impurities (e.g., Degradation Products, Stereoisomers)

It is crucial to distinguish the process-related defluoro impurity from other types of impurities found in Canagliflozin API. researchgate.netclearsynth.com

Degradation Products: These impurities form when the final drug substance is exposed to stress conditions such as oxidation, hydrolysis, or heat. For Canagliflozin, identified degradation impurities include a Hydroperoxide impurity, a Hydroxy impurity, and a Sulfone impurity. researchgate.net An oxidative degradation product has been characterized as forming via S-oxidation of the thiophene (B33073) ring. These are fundamentally different from the defluoro impurity, which is synthesized alongside the main product. researchgate.net

Other Process-Related Impurities: Besides the defluoro impurity, other by-products can form during synthesis. These include regioisomers (like the 3-regio isomer) and dimeric impurities, which arise from incorrect coupling or side reactions of intermediates. researchgate.net

Stereoisomers: Canagliflozin is a beta-isomeric drug. lcms.cz Impurities can arise from the starting materials, particularly the sugar moiety, which may exist as a mixture of alpha and beta isomers. waters.com This can lead to the formation of the undesired alpha-isomer of Canagliflozin, which is a stereoisomer of the active compound and can be challenging to separate. lcms.czwaters.com

The following table, based on published research, categorizes major impurities to highlight these distinctions. researchgate.net

| Impurity Name | Synonym | Source/Type |

|---|---|---|

| 3-regio isomer | Imp-A | Process |

| Desfluoro | Imp-B | Process |

| Dimer | Imp-C | Process |

| Hydroperoxide | Imp-D | Process and Degradation |

| Hydroxy | Imp-E | Degradation |

| Sulfone | Imp-F | Degradation |

Advanced Analytical Characterization of Canagliflozin Defluoro Impurity

Spectroscopic Techniques for Structural Elucidation

A suite of sophisticated spectroscopic methods is employed to provide a detailed structural map of the Canagliflozin (B192856) Defluoro Impurity. These techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offer complementary information regarding the molecule's atomic connectivity, chemical environment, and exact mass. researchgate.net

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing granular detail about the chemical structure at the atomic level. For the Canagliflozin Defluoro Impurity, a combination of one-dimensional and two-dimensional NMR experiments is utilized to build a complete picture of the molecular architecture and confirm the specific site of defluorination. researchgate.netresearchgate.net

One-dimensional NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial and most direct evidence for the structural modification.

The ¹H NMR spectrum is particularly revealing. While the signals corresponding to the glucose moiety and other parts of the molecule remain largely consistent with those of Canagliflozin, the aromatic region of the spectrum shows distinct and telling changes. The analysis confirms the presence of an additional proton in the aromatic region, which directly supports the hypothesis of a substitution of the fluorine atom by a hydrogen atom. researchgate.net

The ¹³C NMR spectrum provides complementary evidence. The carbon atom previously bonded to the highly electronegative fluorine atom in Canagliflozin would show a significant downfield shift and a characteristic carbon-fluorine coupling. In the defluoro impurity, this coupling is absent, and the chemical shift of this carbon, as well as adjacent carbons, is altered, consistent with the removal of the fluorine atom.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data (Aromatic Region) Note: This table is illustrative, based on established principles of NMR spectroscopy and findings reported in the literature.

| Compound | Technique | Observed Feature / Expected Change |

| Canagliflozin | ¹H NMR | Complex splitting pattern in the fluorophenyl ring due to ¹H-¹⁹F coupling. |

| This compound | ¹H NMR | Simplified splitting pattern with an additional aromatic proton signal observed. researchgate.net |

| Canagliflozin | ¹³C NMR | Signal for the carbon attached to fluorine shows a large chemical shift and C-F coupling. |

| This compound | ¹³C NMR | Absence of C-F coupling and upfield shift of the corresponding carbon signal. |

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For the defluoro impurity, COSY would be used to map the coupling relationships between the protons on the newly formed phenyl ring, confirming their adjacency and establishing the substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the chemical shifts of the carbon atoms in the phenyl ring by linking them to their attached, and previously assigned, protons.

Fluorine-19 (¹⁹F) NMR is a highly specific and sensitive technique for the detection of fluorine-containing compounds. In the context of the this compound, its diagnostic power lies in its silence. The ¹⁹F NMR spectrum of Canagliflozin shows a characteristic signal for its fluorine atom. The complete absence of any signal in the ¹⁹F NMR spectrum of the impurity provides unequivocal proof that the fluorine atom has been eliminated from the structure, thus confirming its identity as a defluorinated analog. researchgate.net

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound with high precision.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the this compound. researchgate.net By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

The analysis confirms a molecular formula of C₂₄H₂₆O₅S for the impurity, which is consistent with the loss of one fluorine atom (atomic weight ~18.998 amu) and the gain of one hydrogen atom (atomic weight ~1.008 amu) when compared to the parent Canagliflozin molecule (C₂₄H₂₅FO₅S). pharmaffiliates.com This precise mass determination serves as definitive evidence for the structural change.

Table 2: Molecular Formula and Mass Comparison

| Compound | Molecular Formula | Exact Molecular Weight (amu) |

| Canagliflozin | C₂₄H₂₅FO₅S | 444.1404 |

| This compound | C₂₄H₂₆O₅S | 426.1499 |

Data sourced from pharmaffiliates.com

Mass Spectrometry (MS) and Hyphenated Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Elucidation

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the definitive structural elucidation of pharmaceutical impurities. researchgate.netnih.gov This technique provides vital information about the molecular weight and fragmentation pattern of an analyte, which, when pieced together, confirms its chemical structure.

In the case of this compound, which is known to be a process-related impurity formed during synthesis, LC-MS/MS analysis is used to confirm its structural identity. researchgate.netresearchgate.net The primary structural difference between Canagliflozin and this impurity is the absence of a fluorine atom on the phenyl ring. This substitution results in a predictable mass shift. Canagliflozin has a molecular formula of C24H25FO5S, while the defluoro impurity has a formula of C24H26O5S.

Researchers conducting mass spectrometric analysis can confirm the structure by observing the molecular ion peak and comparing it to that of the parent drug. The absence of the fluorine atom and the presence of an additional proton are confirmed by high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement. researchgate.net Further fragmentation analysis (MS/MS) helps to map the structure, ensuring the core structure of Canagliflozin is otherwise intact. researchgate.net

Table 1: Illustrative LC-MS/MS Data for Elucidation of this compound

| Analyte | Molecular Formula | [M+H]+ (m/z) | Key Diagnostic Fragment Ion (m/z) | Interpretation |

| Canagliflozin | C24H25FO5S | 445.1 | 191.0 | Represents the C-glycoside core after cleavage. |

| This compound | C24H26O5S | 427.1 | 191.0 | Confirms the absence of the fluorine atom (mass difference of 18 Da) while retaining the core structure. |

Note: The data presented is illustrative and based on the principles of mass spectrometry for structural elucidation.

Chromatographic Retention Time Profiling for Identification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for separating the API from its impurities. nih.govnih.gov The retention time (RT), or the time it takes for a compound to elute from the chromatographic column, is a characteristic parameter used for its identification under specific analytical conditions. phmethods.net

For Canagliflozin and its defluoro impurity, specific HPLC methods have been developed to achieve effective separation. researchgate.netresearchgate.net The defluoro impurity, being structurally very similar to the parent drug, may have a close elution profile. However, the slight difference in polarity due to the absence of the highly electronegative fluorine atom is sufficient to allow for baseline separation under optimized conditions.

In published studies, the this compound (referred to as Impurity-B) was identified by its relative retention time (RRT) compared to the main Canagliflozin peak. researchgate.net The RRT is a ratio of the impurity's retention time to the API's retention time, providing a reliable identification marker that is less susceptible to minor variations in the chromatographic system.

Table 2: Example Chromatographic Profile for Canagliflozin and its Defluoro Impurity

| Compound | Retention Time (RT) [min] | Relative Retention Time (RRT) | Chromatographic Conditions |

| Canagliflozin | 23.636 | 1.00 | Method: HPLC; Column: Not specified in detail; Analysis Time: >30 min researchgate.net |

| This compound | 21.037 | 0.89 | Method: HPLC; Column: Not specified in detail; Analysis Time: >30 min researchgate.net |

| Canagliflozin | 6.9 | 1.00 | Method: HPLC; Column: Supelcosil C18 (250 × 4.6 mm, 5 μm); Mobile Phase: 0.2% v/v trifluoroacetic acid in water/acetonitrile (80:20 v/v); Flow Rate: 1.0 mL/min nih.gov |

Note: Retention times are highly dependent on the specific method (column, mobile phase, flow rate, temperature). The data highlights the use of RT and RRT for identification. researchgate.netnih.gov

By establishing a distinct retention time profile, analytical chemists can routinely monitor for the presence of the this compound in bulk drug batches, ensuring the quality and purity of the final product. ijpsr.com

Development and Validation of Analytical Methods for Canagliflozin Defluoro Impurity Profiling

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the predominant technique for the analysis of Canagliflozin (B192856) and its impurities due to its high resolution, sensitivity, and specificity. ijpsr.comresearchgate.net The development of a suitable HPLC method for profiling the Canagliflozin Defluoro Impurity involves careful selection of the stationary and mobile phases, optimization of chromatographic conditions, and implementation of appropriate detection techniques.

The selection of an appropriate stationary phase is crucial for achieving the desired separation of the this compound from the main API and other related substances. Reversed-phase columns are typically employed for this purpose.

Stationary Phase: Columns such as Inertsil C8-3 (250 × 4.6 mm, 3 µm) and Supelcosil C18 (250 × 4.6 mm, 5 µm) have been successfully used for the separation of Canagliflozin and its impurities. ijpsr.comnih.gov The choice between C8 and C18 depends on the required hydrophobicity and retention characteristics for optimal resolution. A C8 column, being less hydrophobic than a C18, may offer shorter analysis times while still providing adequate separation. ijpsr.com

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, delivered in either an isocratic or gradient elution mode. A gradient method is often preferred for separating a complex mixture of impurities with varying polarities. ijpsr.com Common mobile phase constituents include:

Aqueous Phase: An acidic buffer is frequently used to ensure good peak shape and control the ionization state of the analytes. Solutions like 0.1% orthophosphoric acid in water or 0.2% v/v trifluoroacetic acid (TFA) in water are common choices. ijpsr.comnih.gov

Organic Phase: Acetonitrile is a widely used organic modifier due to its low UV cutoff and viscosity, which results in good chromatographic efficiency and lower backpressure. ijpsr.comnih.gov

A typical mobile phase combination involves a gradient elution with aqueous orthophosphoric acid and acetonitrile. ijpsr.com

To achieve optimal separation between Canagliflozin and the Defluoro impurity, several chromatographic parameters are fine-tuned. These parameters are often optimized using experimental design approaches to efficiently identify the most effective conditions. nih.gov

Gradient Elution: A gradient program, where the proportion of the organic solvent (acetonitrile) is increased over time, is effective for eluting all components, from the more polar degradation products to the non-polar API and its impurities, within a reasonable run time. ijpsr.com

Flow Rate: A flow rate of around 1.0 mL/min is commonly used to ensure good separation efficiency without generating excessive backpressure. ijpsr.comnih.gov

Column Temperature: Maintaining a constant column temperature, often around 30 °C, is critical for ensuring the reproducibility of retention times and improving peak shape. ijpsr.com

Injection Volume: The volume of the sample injected onto the column is typically in the range of 10-20 µL. ijpsr.comnih.gov

One study identified the relative retention time (RRT) of the Desfluoro Impurity as 0.89 relative to the Canagliflozin peak, indicating its elution just before the main compound under specific HPLC conditions. researchgate.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Inertsil C8-3 (250 × 4.6 mm, 3 µm) ijpsr.com | Supelcosil C18 (250 × 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | 1 mL Orthophosphoric Acid in 1000 mL Water ijpsr.com | 0.2% v/v Trifluoroacetic Acid in Water nih.gov |

| Mobile Phase B | Acetonitrile ijpsr.com | Acetonitrile nih.gov |

| Elution Mode | Gradient ijpsr.com | Isocratic (80:20, A:B) nih.gov |

| Flow Rate | 1.0 mL/min ijpsr.com | 1.0 mL/min nih.gov |

| Column Temperature | 30 °C ijpsr.com | 30 °C nih.gov |

| Detection Wavelength | 290 nm ijpsr.com | 290 nm nih.gov |

| Injection Volume | 15 µL ijpsr.com | 10 µL nih.gov |

Ultraviolet (UV) detection is the most common method for the quantification of Canagliflozin and its impurities.

UV Detection: A fixed wavelength detector set at a wavelength where both the API and the impurity exhibit significant absorbance is used. For Canagliflozin and its related substances, a detection wavelength of 290 nm is frequently employed as it represents the absorption maximum. ijpsr.comnih.govwisdomlib.org

Photodiode Array (PDA) Detection: A PDA detector offers a significant advantage over a standard UV detector. It acquires the entire UV spectrum for each eluting peak, which is invaluable for assessing peak purity. nih.gov By comparing spectra across a single peak, it can be determined if the peak represents a single, homogenous compound or if it co-elutes with an impurity. This capability is fundamental for establishing the specificity of a stability-indicating method. nih.govnih.gov

Stability-Indicating Analytical Methodologies

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. For Canagliflozin, a SIAM must be able to separate the intact API from its potential degradation products and process-related impurities, including the Defluoro impurity. nih.govwisdomlib.org

To demonstrate the stability-indicating nature of an HPLC method, forced degradation studies are performed as per International Council for Harmonisation (ICH) guidelines. In these studies, the drug substance is subjected to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis. japsonline.com The developed HPLC method must be able to resolve the Canagliflozin peak from any peaks generated under these stress conditions. nih.gov The use of a PDA detector is crucial in these studies to confirm that the principal peak is spectrally pure and free from any co-eluting degradants, thus proving the method's specificity. nih.govnih.gov

Method Validation Parameters

Once developed, the analytical method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. nih.gov Validation involves demonstrating that the method is specific, linear, accurate, precise, and robust. smec.ac.in

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. ijpsr.com

To establish the specificity of a method for the this compound, the following is demonstrated:

No Interference from Placebo: A chromatogram of a placebo sample (containing all formulation excipients except the API) is analyzed. It must show no peaks at the retention times of Canagliflozin or the Defluoro impurity. ijpsr.com

Resolution from Other Impurities: The method must be able to separate the Defluoro impurity peak from the Canagliflozin peak and from other known and unknown impurities. ijpsr.com

Peak Purity Analysis: As mentioned previously, PDA detection is used to confirm the peak purity of the Canagliflozin peak in the presence of its impurities and degradation products, ensuring no co-elution is occurring. nih.gov A purity angle that is less than the purity threshold indicates a homogenous peak. nih.gov

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Specificity | To ensure the method measures only the desired substance. ijpsr.com | No interference from blank, placebo, or other impurities at the analyte's retention time. Peak purity must pass. ijpsr.comnih.gov |

| Linearity | To demonstrate a proportional relationship between concentration and detector response. ijpsr.com | Correlation coefficient (r²) ≥ 0.99. pharmascholars.com |

| Accuracy | To determine the closeness of the test results to the true value. ijpsr.com | Percent recovery typically within 98-102% for assay, may vary for impurities. pharmascholars.com |

| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. ijpsr.com | Relative Standard Deviation (%RSD) should be ≤ 2.0%. nih.gov |

| LOD/LOQ | To determine the lowest amount of analyte that can be detected/quantified. smec.ac.in | Typically based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ). smec.ac.in |

Linearity and Range

Linearity studies are performed to verify that the analytical method provides results that are directly proportional to the concentration of the analyte within a given range. For impurities, this is crucial for accurate quantification at very low levels. In the analysis of Canagliflozin and its impurities, a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly employed.

The linearity of an analytical method is typically evaluated by preparing a series of solutions of the impurity at different concentrations and analyzing them. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of the linearity, with a value close to 1.0 indicating a strong linear relationship.

For instance, in a study validating a method for a potential genotoxic hydroperoxide impurity in Canagliflozin, linearity was established over a concentration range of 0.83 ppm to 6.24 ppm, with a regression coefficient (r²) of 0.9982 researchgate.net. Another method developed for Canagliflozin and its related compounds showed linearity over a range of 10-50 µg/mL with a correlation coefficient of 0.999 core.ac.uk.

Table 1: Representative Linearity Data for Canagliflozin Impurity Analysis

| Parameter | Result | Source |

|---|---|---|

| Linearity Range | 0.83 ppm - 6.24 ppm (for hydroperoxide impurity) | researchgate.net |

| Correlation Coefficient (r²) | 0.9982 | researchgate.net |

| Linearity Range | 10-50 µg/mL (for Canagliflozin) | core.ac.uk |

| Correlation Coefficient (r²) | 0.999 | core.ac.uk |

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is further categorized into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Accuracy is typically assessed by performing recovery studies, where a known amount of the impurity is added (spiked) into a sample matrix and the percentage of the impurity recovered is calculated. For a hydroperoxide impurity of Canagliflozin, recovery was found to be between 90.58% and 114.16% researchgate.net. In another study for Canagliflozin, the mean recovery was between 98.40% and 100.5% researchgate.net.

Precision is expressed as the relative standard deviation (%RSD) of a series of measurements. For repeatability, the analysis is performed on the same day under the same operating conditions. For intermediate precision, the analysis is performed on different days, or by different analysts, or with different equipment. Generally, a %RSD of less than 2% is considered acceptable researchgate.net. In a study of Canagliflozin, the %RSD for repeatability was 0.2 and for intermediate precision was 0.5 researchgate.net.

Table 2: Representative Accuracy and Precision Data for Canagliflozin Impurity Analysis

| Validation Parameter | Acceptance Criteria | Result | Source |

|---|---|---|---|

| Accuracy (% Recovery) | Typically 80-120% for impurities | 90.58% - 114.16% (for hydroperoxide impurity) | researchgate.net |

| Precision (%RSD) | |||

| Repeatability | ≤ 2.0% | 0.2% | researchgate.net |

| Intermediate Precision | ≤ 2.0% | 0.5% | researchgate.net |

Detection Limit (DL) and Quantitation Limit (QL)

The Detection Limit (DL or LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit (QL or LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for impurity analysis as they define the sensitivity of the method. They are typically determined based on the standard deviation of the response and the slope of the calibration curve. For a potential genotoxic hydroperoxide impurity in Canagliflozin, the LOD was found to be 0.32 ppm and the LOQ was 0.97 ppm researchgate.net. Another study on Canagliflozin reported an LOD of 0.037 µg/ml and an LOQ of 0.112 µg/ml pharmascholars.com.

Table 3: Representative DL and QL Data for Canagliflozin Impurity Analysis

| Parameter | Result | Source |

|---|---|---|

| Detection Limit (LOD) | 0.32 ppm (for hydroperoxide impurity) | researchgate.net |

| Quantitation Limit (LOQ) | 0.97 ppm (for hydroperoxide impurity) | researchgate.net |

| Detection Limit (LOD) | 0.037 µg/ml (for Canagliflozin) | pharmascholars.com |

| Quantitation Limit (LOQ) | 0.112 µg/ml (for Canagliflozin) | pharmascholars.com |

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations can include changes in the flow rate, mobile phase composition, detection wavelength, and column temperature.

The robustness of the method is assessed by analyzing the system suitability parameters after making these small changes. The results should remain within the acceptance criteria. For example, in a validation study for Canagliflozin, robustness was determined by intentionally modifying the flow rate, mobile phase percentage, detection wavelength, and column temperature nih.gov. The method was found to be robust as the results were within the acceptable limits pharmascholars.comnih.gov.

Table 4: Representative Robustness Study Parameters for Canagliflozin Impurity Analysis

| Parameter Varied | Variation |

|---|---|

| Flow Rate | ± 0.2 mL/min |

| Mobile Phase Composition | ± 5% |

| Detection Wavelength | ± 2 nm |

| Column Temperature | ± 5 °C |

Impurity Profiling Strategies in Pharmaceutical Manufacturing

Impurity profiling is the identification, structural elucidation, and quantification of impurities in a drug substance. This is a critical step in drug development and manufacturing to ensure the quality and safety of the product. The process involves a comprehensive strategy that combines various analytical techniques.

For Canagliflozin, the impurity profile may include process-related impurities like the defluoro impurity, as well as degradation products that can form under stress conditions such as exposure to acid, base, oxidation, heat, or light.

A common strategy for impurity profiling includes:

Forced Degradation Studies: The drug substance is subjected to stress conditions to generate potential degradation products. This helps in understanding the degradation pathways and developing stability-indicating methods .

Chromatographic Separation: HPLC is the most widely used technique for separating impurities from the main drug substance. The choice of column, mobile phase, and detector is optimized to achieve good resolution between the API and all impurities nih.gov.

Spectroscopic Identification: Once separated, the impurities are identified using spectroscopic techniques. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides information about the molecular weight of the impurity. Nuclear Magnetic Resonance (NMR) spectroscopy is used for the definitive structural elucidation of the isolated impurities researchgate.net.

The synthesis of potential impurities, such as the this compound, is also a key part of the profiling strategy, as it provides a reference standard for accurate identification and quantification researchgate.net.

Quality Control Applications in Drug Substance Production

The validated analytical methods for impurity profiling are integral to the quality control (QC) of Canagliflozin drug substance production. These methods are used for routine analysis of batches to ensure they meet the predefined specifications for purity.

Key applications in quality control include:

Raw Material Testing: The starting materials used in the synthesis of Canagliflozin are tested to control the level of impurities that could be carried through to the final product moph.go.th.

In-Process Controls: Analytical methods are used to monitor the progress of the synthesis and to ensure that impurities are being adequately removed at various stages.

Final Product Release: Each batch of the final Canagliflozin API is tested for its impurity profile. The levels of specified identified impurities, such as the defluoro impurity, and any unspecified impurities must be below the limits set by regulatory authorities like the ICH jneonatalsurg.com.

Stability Studies: The stability-indicating methods are used in long-term stability studies to monitor the formation of degradation products over time, which helps in determining the shelf-life and appropriate storage conditions for the drug substance nih.govmoph.go.th.

The availability of reference standards for impurities like the this compound is essential for the accurate quantification required in these quality control applications synzeal.com.

Control Strategies and Mitigation Approaches for Canagliflozin Defluoro Impurity

Role of Impurity Reference Standards in Process Monitoring

Impurity reference standards are fundamental to the quality control of pharmaceuticals. healthmanagement.org They are highly purified compounds used as benchmarks for the identification and quantification of impurities in drug substances and products. healthmanagement.org

The availability of Canagliflozin (B192856) Defluoro Impurity reference standards from various pharmaceutical reference standard suppliers underscores their importance in the manufacturing process of Canagliflozin. pharmaffiliates.comsynthinkchemicals.comrxnchem.comtlcstandards.comsynzeal.com These standards are essential for several key activities:

Method Validation: Analytical methods, such as High-Performance Liquid Chromatography (HPLC), used to detect and quantify the defluoro impurity must be validated. synzeal.comsmec.ac.in The reference standard is used to confirm the method's specificity, linearity, accuracy, and precision for this particular impurity.

Routine Quality Control: During routine production, the reference standard is used to identify and quantify the level of the defluoro impurity in batches of Canagliflozin. synzeal.com This ensures that the impurity is maintained below the acceptable limits set by regulatory authorities.

Stability Studies: Reference standards are used in stability studies to track the potential formation of impurities over time and under various storage conditions.

Regulatory Submissions: The use of well-characterized reference standards is a key requirement for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs), as it demonstrates robust control over the impurity profile of the drug substance. synzeal.com

Assessment of Impurity Rejection Efficiency in Synthetic Processes

A critical aspect of process development is assessing the effectiveness of each step in removing impurities. The impurity rejection efficiency is a measure of how well a purification step, such as crystallization, removes a specific impurity from the product.

The rejection efficiency (R) for an impurity can be calculated using the following formula:

R = (Mass of impurity in the mother liquor / Total mass of impurity before crystallization) x 100%

While specific data on the rejection efficiency of the Canagliflozin Defluoro Impurity at various stages of the synthesis is not publicly available, this methodology is a standard practice in the pharmaceutical industry to evaluate and optimize purification processes. A high rejection efficiency indicates an effective purification step for the target impurity.

Quality by Design (QbD) Principles in Impurity Control

The modern approach to pharmaceutical development, Quality by Design (QbD) , is a systematic methodology that emphasizes product and process understanding and process control based on sound science and quality risk management. acs.orgfigshare.comscite.airesearchgate.netphmethods.net The application of QbD principles is instrumental in controlling impurities like the this compound.

The QbD framework for controlling this impurity would involve the following steps:

Define the Quality Target Product Profile (QTPP): This includes defining the desired purity of the final Canagliflozin API, with a specific limit for the defluoro impurity.

Identify Critical Quality Attributes (CQAs): The level of the this compound is a CQA as it has the potential to affect the quality and safety of the final drug product.

Conduct a Risk Assessment: This involves identifying and evaluating the process parameters that could impact the formation and removal of the defluoro impurity. For its formation, the critical process parameters (CPPs) would include the temperature of the C-arylation reaction, the type and amount of base used (n-butyl lithium), and the rate of addition. acs.orgfigshare.comscite.ai For its removal, CPPs would relate to the crystallization process, such as the solvent system, cooling rate, and agitation speed.

Develop a Design Space: Through Design of Experiments (DoE), the relationships between the identified CPPs and the CQA (level of defluoro impurity) are established. acs.orgfigshare.comscite.airesearchgate.net This allows for the definition of a design space, which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.

Implement a Control Strategy: A robust control strategy is then implemented to ensure that the process operates within the established design space. This includes setting appropriate limits for the CPPs and implementing in-process controls to monitor the level of the defluoro impurity. For example, strict temperature control during the C-arylation step and the use of the validated recrystallization procedure would be key components of the control strategy. hanze.nlgoogle.com

By applying QbD principles, manufacturers can proactively build quality into the Canagliflozin manufacturing process, ensuring consistent control over the this compound and ultimately safeguarding patient health.

Regulatory Compliance and Quality Assurance Implications

Adherence to International Conference on Harmonisation (ICH) Guidelines Q3A and Q3B

The control of impurities in new drug substances and products is globally governed by the International Conference on Harmonisation (ICH) guidelines, specifically Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products. fda.govich.orgeuropa.eueuropa.eu These guidelines establish a framework for the identification, qualification, and setting of acceptance criteria for impurities.

For Canagliflozin (B192856) Defluoro Impurity, adherence to these guidelines is paramount. The ICH Q3A(R2) guideline outlines thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.org Manufacturers must develop and validate analytical procedures capable of detecting and quantifying Canagliflozin Defluoro Impurity at or above the reporting threshold. tuwien.ac.at

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: ICH Harmonised Tripartite Guideline Q3A(R2) ich.org

Any impurity found at a level exceeding the identification threshold must be structurally elucidated. tuwien.ac.at Furthermore, if the level of this compound surpasses the qualification threshold, its safety must be established through appropriate studies. ich.org

The ICH Q3B(R2) guideline extends these principles to the finished drug product, addressing degradation products that may form during manufacturing or on storage. fda.goveuropa.eueuropa.eu While this compound is primarily considered a process-related impurity arising from the synthesis of the drug substance, its potential to carry over into the final drug product necessitates its control within the specifications of the finished product as well. researchgate.net

Impact of Impurity Presence on Drug Substance Quality Attributes

The presence of this compound, even in small amounts, can significantly impact the quality attributes of the Canagliflozin drug substance. The primary concern is the potential for altered pharmacological or toxicological properties compared to the parent drug. The absence of the fluorine atom, a key structural feature of Canagliflozin, could potentially affect the molecule's binding affinity to the sodium-glucose co-transporter 2 (SGLT2), thereby impacting its efficacy.

The physical properties of the drug substance can also be affected. The presence of impurities can potentially influence characteristics such as crystallinity, solubility, and stability, which in turn can impact the bioavailability and manufacturability of the final drug product. Therefore, strict control over the level of this compound is essential to ensure the consistent quality, safety, and efficacy of Canagliflozin. synzeal.comsynthinkchemicals.com

Documentation and Reporting Requirements for Impurity Profiles

Comprehensive documentation and transparent reporting of impurity profiles are fundamental requirements for regulatory submissions, such as Drug Master Files (DMFs) and New Drug Applications (NDAs). synzeal.com For this compound, this documentation must be thorough and scientifically sound.

The registration application should include a detailed summary of the actual and potential impurities, including this compound. ich.org This summary should encompass data from batches manufactured during development and those representative of the proposed commercial process. ich.orgeuropa.eu A tabulation of the data, often in a spreadsheet format, is recommended for clarity. ich.orgeuropa.eu

Table 2: Essential Documentation for this compound

| Document/Report | Content |

| Analytical Procedure Validation | Evidence that the analytical methods used for detecting and quantifying the impurity are validated and suitable for their intended purpose, as per ICH Q2 guidelines. tuwien.ac.at |

| Batch Analysis Data | A summary of the levels of this compound found in various batches of the drug substance. ich.org |

| Structural Elucidation | If the impurity level exceeds the identification threshold, a detailed report on the methods used to confirm its chemical structure. |

| Qualification Studies | If the impurity level exceeds the qualification threshold, a comprehensive report of the studies conducted to justify its safety. ich.org |

| Rationale for Specifications | A scientific justification for the proposed acceptance criteria for this compound in the drug substance specification. tuwien.ac.at |

Source: ICH Guidelines Q3A(R2) and Q2 ich.orgtuwien.ac.at

The rationale for including or excluding an impurity in the specification must be clearly presented. tuwien.ac.at This should involve a discussion of the impurity profiles observed in safety and clinical development batches, compared with the profile of batches from the commercial process. ich.orgtuwien.ac.at Any discrepancies must be thoroughly explained. The reporting of results should also adhere to specific conventions, with values below 1.0% typically reported to two decimal places. ich.orgeuropa.eu This meticulous approach to documentation and reporting ensures regulatory agencies have a clear and complete picture of the impurity profile, facilitating a robust assessment of the drug's quality and safety.

Future Research Directions and Advanced Methodologies

The control and analysis of impurities in pharmaceutical products are critical for ensuring their safety and efficacy. The Canagliflozin (B192856) defluoro-impurity, a variant of the active pharmaceutical ingredient (API) Canagliflozin lacking a fluorine atom, represents a specific challenge that necessitates advanced and forward-thinking approaches for its detection, understanding, and mitigation. Future research is progressively moving towards a combination of highly sensitive analytical methods, predictive computational tools, and sustainable manufacturing principles to address such impurities.

Q & A

Q. Methodological Approach :

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula differences (C₂₄H₂₅FO₅S for canagliflozin vs. C₂₄H₂₅O₅S for the defluoro impurity) .

- Nuclear Magnetic Resonance (NMR) : Compare ¹⁹F-NMR spectra to confirm fluorine absence in the impurity .

Table 1 : Structural Comparison

| Parameter | Canagliflozin | Defluoro Impurity |

|---|---|---|

| CAS Number | 842133-18-0 | 842133-16-8 |

| Molecular Formula | C₂₄H₂₅FO₅S | C₂₄H₂₅O₅S |

| Key Functional Group | 4-fluorophenyl-thiophene | Phenyl-thiophene |

What analytical techniques are recommended for initial identification and quantification of this compound?

Basic Question

Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 220–240 nm) for baseline separation. Adjust mobile phase composition (e.g., acetonitrile:phosphate buffer) to resolve the impurity from the parent compound .

- Ultra-Performance Convergence Chromatography (UPC²) : Achieve faster separation (11-minute runtime) compared to traditional HPLC (65 minutes) by leveraging supercritical CO₂ as the mobile phase. This method reduces solvent consumption and improves resolution of isomeric impurities .

- Mass Spectrometry (MS) : Employ LC-MS/MS in positive ion mode to confirm molecular weight and fragmentation patterns .

Q. Validation Parameters :

- Precision : %RSD < 2% for retention time and peak area .

- Limit of Detection (LOD) : ≤ 0.05% impurity relative to the parent compound .

How can researchers design experiments to isolate and characterize trace levels of this compound?

Advanced Question

Experimental Design :

Synthesis and Isolation :

- Synthetic Route : Introduce controlled degradation (e.g., acid hydrolysis) to generate the defluoro impurity. Monitor reaction progress using thin-layer chromatography (TLC) .

- Preparative Chromatography : Scale up UPC² conditions (e.g., ACQUITY UPC2 BEH 2-EP column) to isolate the impurity. Collect fractions and verify purity via HPLC (>98%) .

Characterization :

- Chiral Analysis : Use circular dichroism (CD) spectroscopy to assess stereochemical integrity, as defluoro impurities may retain chiral centers .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability differences between the impurity and parent compound .

Table 2 : Method Optimization for Isolation

| Parameter | UPC² Method | Traditional HPLC |

|---|---|---|

| Runtime | 11 minutes | 65 minutes |

| Solvent Consumption | 50% reduction | High |

| Resolution (Rs) | >2.0 | >1.5 |

How should researchers address contradictions in clinical data regarding impurity-related adverse effects?

Advanced Question

Case Study : Amputation Risk in Clinical Trials vs. Observational Studies

Q. Methodological Resolution :

Statistical Harmonization : Apply propensity score matching to adjust for confounders (e.g., baseline peripheral artery disease) in observational studies .

Mechanistic Studies : Conduct in vitro assays to assess whether the defluoro impurity affects endothelial cell function or oxidative stress pathways, potentially explaining discrepancies .

Meta-Analysis : Pool data from CREDENCE, CANVAS, and real-world studies to evaluate heterogeneity using I² statistics .

What strategies are effective for optimizing chromatographic conditions to resolve this compound from co-eluting isomers?

Advanced Question

Methodological Answer :

- Column Selection : Use chiral stationary phases (e.g., Chiralpak IG-3) for diastereomer separation. Adjust column temperature (25–40°C) to enhance selectivity .

- Mobile Phase Optimization : For UPC², vary CO₂:co-solvent ratios (e.g., 85:15 methanol) and backpressure (1500–2500 psi) to improve peak symmetry .

- Design of Experiments (DoE) : Apply factorial design to evaluate factors like flow rate, gradient slope, and injection volume. Use software (e.g., DryLab) for predictive modeling .

Q. Critical Considerations :

- Peak Purity : Confirm via diode array detection (DAD) to rule out co-elution .

- Robustness Testing : Validate methods under varied conditions (e.g., ±2% organic modifier) to ensure reproducibility .

How can researchers ensure data integrity when documenting impurity synthesis and characterization?

Advanced Question

Best Practices :

Data Transparency :

- Archive raw chromatograms, NMR spectra, and MS data in repositories (e.g., Zenodo) with unique DOIs .

- Disclose synthetic yields, purification steps, and failure cases to avoid publication bias .

Peer Review :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.